3'N-Benzyl Biotin

Catalog No.
S14383915
CAS No.
M.F
C17H22N2O3S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'N-Benzyl Biotin

Product Name

3'N-Benzyl Biotin

IUPAC Name

5-[(3aS,4S,6aR)-3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

Molecular Formula

C17H22N2O3S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)/t13-,14-,16-/m0/s1

InChI Key

QHDPYNGBWBKNRO-DZKIICNBSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3

3'N-Benzyl Biotin (CAS 57229-92-2), also referred to as Monobenzyl Biotin or Biotin N3-Benzyl Impurity, is a highly specific, regioisomerically pure derivative of vitamin B7. In industrial and analytical contexts, it serves two critical, procurement-driving functions: as an essential pharmacopeial reference standard for the rigorous impurity profiling of Biotin Active Pharmaceutical Ingredients (API), and as a regioselective building block in complex bioconjugation workflows [1]. Unlike generic biotin, this compound features a benzyl protecting group exclusively at the N3' position of the ureido ring. This precise structural modification allows analytical chemists to unambiguously resolve process-related impurities during HPLC/LC-MS method validation, while enabling synthetic chemists to selectively functionalize the N1' position or the valeric acid side chain without unwanted N3' interference [2].

Procuring the generic 'Biotin EP Impurity E' mixture—which inherently contains both the 1'N- and 3'N-benzyl regioisomers—introduces critical failures in both quality control and synthetic applications [1]. In analytical workflows, utilizing the isomeric mixture yields overlapping or dual chromatographic peaks, preventing the precise retention time (RT) calibration and quantitative integration required for regulatory compliance [2]. In custom synthesis, utilizing unprotected generic biotin or an isomeric mixture results in non-selective conjugation, leading to complex product mixtures, diminished yields of the target N1'-functionalized conjugate, and the need for cost-prohibitive downstream preparative chromatography to isolate the desired regioisomer [3].

Unambiguous Peak Assignment in HPLC Impurity Profiling

When validating Biotin API to stringent pharmacopeial standards, precise identification of process-related impurities is mandatory. Using pure 3'N-Benzyl Biotin as a reference standard allows for the exact determination of its specific retention time (RT), which differs distinctly from the 1'N-Benzyl isomer [1]. Procuring the standard EP Impurity E mixture results in dual peaks that complicate quantitative area-under-the-curve (AUC) integration. The pure 3'N-isomer provides a singular, sharp chromatographic peak, reducing relative standard deviation (RSD) in calibration curves and ensuring unambiguous structural assignment during LC-MS/MS analysis [2].

Evidence DimensionChromatographic peak singularity and RT precision
Target Compound DataSingle sharp peak (100% regioisomeric purity) enabling precise RT calibration.
Comparator Or BaselineBiotin EP Impurity E (Mixture of 1'N and 3'N isomers)
Quantified DifferenceEliminates dual-peak ambiguity and overlapping baseline integration errors inherent to the isomeric mixture.
ConditionsReversed-phase HPLC/LC-MS impurity profiling of Biotin API.

Procuring the pure regioisomer is essential for analytical laboratories needing to establish highly accurate, quantitative calibration curves for specific biotin impurities without the interference of co-eluting isomers.

Enabling Regioselective N1'-Conjugation in Synthetic Workflows

In the synthesis of advanced biotinylated probes or drug conjugates, selective functionalization of the ureido ring is notoriously difficult due to the similar nucleophilicity of the N1' and N3' nitrogens. 3'N-Benzyl Biotin acts as a pre-protected building block, effectively blocking the N3' position [1]. Compared to using unprotected generic biotin, which yields a statistical mixture of N1', N3', and N1',N3'-bis-functionalized products that require extensive preparative HPLC to resolve, starting with 3'N-Benzyl Biotin directs subsequent reactions exclusively to the N1' position. This regiocontrol significantly increases the overall yield of the desired intermediate and simplifies downstream purification [2].

Evidence DimensionRegioselectivity and target conjugate yield
Target Compound Data100% N3'-protected, enabling exclusive N1' functionalization.
Comparator Or BaselineUnprotected Biotin (CAS 58-85-5)
Quantified DifferencePrevents the formation of N3'-functionalized and bis-functionalized byproducts, maximizing the yield of the target regioisomer.
ConditionsElectrophilic substitution or bioconjugation reactions targeting the ureido nitrogens.

For CDMOs and synthetic laboratories, procuring this N3'-protected precursor drastically reduces purification bottlenecks and material waste compared to attempting regioselective reactions on unprotected biotin.

Spectral Clarity for Structural Elucidation Reports (SER)

Compiling Structural Elucidation Reports (SER) for regulatory submissions (e.g., ANDA/DMF filings) requires pristine spectral data. The 1H and 13C NMR spectra of pure 3'N-Benzyl Biotin provide clear, unambiguous chemical shifts and coupling constants for the N3'-substituted ureido ring [1]. In contrast, the Biotin EP Impurity E mixture produces complex, overlapping spectra due to the presence of both 1'N- and 3'N-benzyl signals, making definitive proton assignments mathematically challenging. Procuring the isolated 3'N-isomer ensures that the reference spectra are definitive, facilitating faster and more reliable matching against unknown impurity peaks isolated from API batches [2].

Evidence DimensionNMR spectral resolution and signal assignment
Target Compound DataUnambiguous 1H/13C NMR signals for a single regioisomer.
Comparator Or BaselineBiotin EP Impurity E (Mixture of isomers)
Quantified DifferenceEliminates spectral overlap and signal multiplicity caused by the presence of the 1'N-isomer.
Conditions1H and 13C NMR spectroscopy for Structural Elucidation Reports (SER).

Regulatory compliance teams must procure the pure isomer to generate definitive structural data, avoiding the interpretive ambiguity and potential regulatory pushback associated with mixed-isomer reference standards.

API Quality Control and Pharmacopeial Compliance

3'N-Benzyl Biotin is the definitive choice for use as a primary or secondary reference standard in analytical laboratories. It is essential for the precise identification and quantification of N3-benzyl impurities in Biotin API batches, ensuring strict compliance with ICH guidelines and European Pharmacopoeia (EP) standards where peak purity is paramount [1].

Regioselective Bioconjugate Synthesis

Procured by CDMOs and medicinal chemists as a critical building block, this compound is the optimal starting material for synthesizing N1'-functionalized biotin derivatives, specialized biochemical probes, or targeted drug delivery systems where the N3' position must remain protected during complex synthetic sequences to ensure high yields [2].

Analytical Method Validation (AMV)

This pure isomer is strictly required for the development and validation of stability-indicating HPLC and LC-MS/MS methods. It allows analytical scientists to determine exact retention times, relative response factors (RRF), and limits of detection/quantification (LOD/LOQ) without the confounding variables introduced by isomeric impurity mixtures [3].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

334.13511374 g/mol

Monoisotopic Mass

334.13511374 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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